

A Comparative Analysis of Ampelopsin F (Dihydromyricetin) Content Across Various Plant Species

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For Researchers, Scientists, and Drug Development Professionals: A Quantitative Guide to Natural Sources of **Ampelopsin F**

Ampelopsin F, more commonly known as dihydromyricetin (DHM), is a flavonoid compound of significant interest to the scientific community due to its wide array of potential therapeutic properties. These include hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. As research into the pharmacological applications of this compound intensifies, a comprehensive understanding of its natural sources and their respective yields is crucial for extraction, standardization, and the development of novel therapeutics. This guide provides a quantitative comparison of **Ampelopsin F** content in various plant sources, supported by experimental data and detailed methodologies.

Quantitative Comparison of Ampelopsin F Content

The concentration of **Ampelopsin F** varies significantly among different plant species and even between different parts of the same plant. Ampelopsis grossedentata (Vine Tea) has been identified as the most abundant natural source of this compound. The following table summarizes the quantitative findings from various studies.



Plant Species	Plant Part	Ampelopsin F (Dihydromyricetin) Content	Method of Quantification
Ampelopsis grossedentata	Leaves (Young)	Up to 38.5% of dry weight	HPLC
Ampelopsis grossedentata	Leaves	236.64 mg/g DW (23.66%)	HPLC
Ampelopsis grossedentata	Stems	104.41 mg/g DW (10.44%)	HPLC
Ampelopsis grossedentata	Tendrils	224.25 mg/g DW (22.43%)	HPLC
Ampelopsis grossedentata	Herbal Mixture Extract	362.7 ± 12.5 mg/g (36.27%)	Not Specified
Hovenia dulcis (Japanese Raisin Tree)	Fruit-stalk Extract	299 mg/g (29.9%)	HPLC
Hovenia dulcis	Semen Extract	1.08%	Not Specified
Pinus densiflora (Red Pine)	Twigs	87.82 mg/100g (0.088%)	HPLC[1]
Cassia ferruginea	Leaves (from seedling)	201.83 ± 4.71 mg/g (20.18%)	qHNMR[2]
Cassia ferruginea	Stems (from seedling)	52.08 ± 3.95 mg/g (5.21%)	qHNMR[2]
Xanthoceras sorbifolia	Wood	6.76–7.89 mg/g (0.68- 0.79%)	UHPLC-MS[3]
Cedrus deodara (Himalayan Cedar)	Pine Needles	Main active compound, but specific quantification not provided in the search results.	HPLC



Salix sachalinensis
(Sakhalin Willow)

High content, but
specific quantification
not provided in the
search results.

Not Specified[4]

Experimental Protocols for Quantification

The standard method for the quantitative analysis of **Ampelopsin F** in plant materials is High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on methodologies cited in the literature.

- 1. Sample Preparation and Extraction
- Drying and Grinding: Plant material (leaves, stems, etc.) is first dried to a constant weight, typically in an oven at a controlled temperature (e.g., 60°C), to remove moisture. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
- Solvent Extraction: A known weight of the powdered plant material is extracted with a suitable solvent. Common solvents include ethanol, methanol, or aqueous mixtures of these alcohols (e.g., 70% ethanol). The choice of solvent can influence the extraction efficiency.
- Extraction Method:
 - Ultrasonic Extraction: The sample and solvent mixture is placed in an ultrasonic bath for a specified period (e.g., 30-60 minutes) at a controlled temperature. This method uses highfrequency sound waves to disrupt cell walls and enhance solvent penetration.
 - Reflux Extraction: The mixture is heated in a flask with a condenser to boil and recondense the solvent, allowing for continuous extraction at an elevated temperature.
- Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate, containing the extracted compounds, may be concentrated under reduced pressure using a rotary evaporator to a specific volume or to dryness. The dried extract is then reconstituted in a known volume of the mobile phase for HPLC analysis.

2. HPLC Analysis

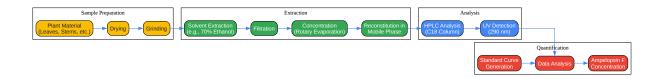


- Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used.
- Column: A reversed-phase C18 column is most commonly employed for the separation of Ampelopsin F. Typical dimensions are 4.6 mm x 250 mm with a 5 μm particle size.
- Mobile Phase: The mobile phase typically consists of a mixture of an acidified aqueous solution and an organic solvent.
 - Aqueous Phase (Solvent A): Water with a small amount of acid, such as phosphoric acid or formic acid (e.g., 0.1% v/v), to improve peak shape and resolution.
 - Organic Phase (Solvent B): Methanol or acetonitrile.
- Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (varying mobile phase composition) elution. A common isocratic mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 25:75:0.1, v/v/v). A gradient elution might start with a lower concentration of the organic solvent and gradually increase it to elute compounds with different polarities.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: Ampelopsin F has a UV absorbance maximum around 290 nm, so the detector is set to this wavelength for optimal sensitivity.
- Quantification: A standard curve is generated by injecting known concentrations of a pure Ampelopsin F standard. The peak area of Ampelopsin F in the plant extract samples is then compared to the standard curve to determine its concentration.

Experimental Workflow for Ampelopsin F Quantification

The following diagram illustrates the general workflow for the quantitative analysis of **Ampelopsin F** from plant sources.





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Caption: Experimental workflow for the quantification of **Ampelopsin F**.

Conclusion

This guide provides a comparative overview of **Ampelopsin F** content in various plant sources, with Ampelopsis grossedentata emerging as the most significant source. The provided data and standardized experimental protocol for HPLC analysis offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to quantify the **Ampelopsin F** content in a broader range of plant species and to optimize extraction and purification methods to facilitate the development of **Ampelopsin F**-based products.

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